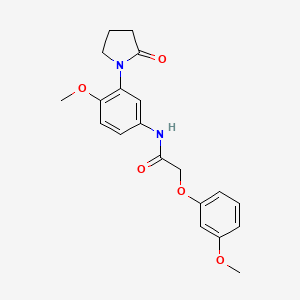

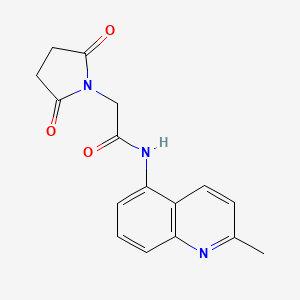

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAPA and is a member of the class of compounds known as pyrrolidines. MPAPA is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL) and has been shown to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Organic Synthesis and Stereochemistry

A Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : Research by Galeazzi, Mobbili, and Orena (1996) showcases the oxidative cyclisation of certain amides mediated by Mn(III) to produce 1,3,4-trisubstituted pyrrolidin-2-ones. This method is significant for synthesizing biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms, highlighting the compound's utility in stereocontrolled organic synthesis (Galeazzi, Mobbili, & Orena, 1996).

Polymer Science

Polymers with Pharmacological Activity : Román and Gallardo (1992) described the synthesis and radical polymerization of methacrylic derivatives related to 4-methoxyphenylacetic acid, aiming to obtain macromolecules supporting pharmacological residues with complementary action. This research underscores the potential of incorporating the structural motifs of the compound into polymer chains for targeted drug delivery applications (Román & Gallardo, 1992).

Catalytic Processes

Green Synthesis of Azo Disperse Dyes Intermediates : Zhang Qun-feng (2008) explored the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a crucial intermediate in azo disperse dyes production. The study exemplifies the compound's role in developing environmentally friendly catalytic processes (Zhang Qun-feng, 2008).

Medicinal Chemistry

Selective β3-Adrenergic Receptor Agonists : Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, revealing potent agonistic activity against the β3-adrenergic receptor, which is important for treating obesity and type 2 diabetes. This highlights the compound's application in designing selective receptor agonists (Maruyama et al., 2012).

Environmental Studies

Oxidation of Pesticides in Water : Pignatello and Sun (1995) investigated the photoassisted Fenton reaction's efficacy in decomposing metolachlor, a chloroacetamide herbicide, demonstrating the compound's potential application in environmental remediation processes (Pignatello & Sun, 1995).

Pharmacology

Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives : Rani, Pal, Hegde, and Hashim (2016) conducted a study on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, assessing their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research underlines the compound's relevance in developing new therapeutic agents with multiple pharmacological actions (Rani, Pal, Hegde, & Hashim, 2016).

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-25-15-5-3-6-16(12-15)27-13-19(23)21-14-8-9-18(26-2)17(11-14)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCLDLROIFCPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)

![3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide](/img/structure/B2609437.png)

![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)

![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)

![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(5-methylisoxazol-3-yl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2609445.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)

![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)